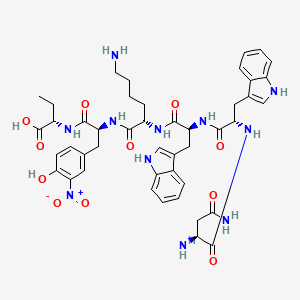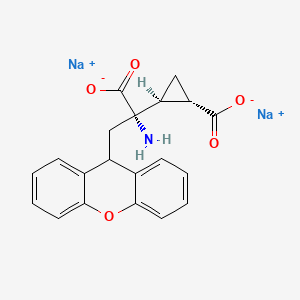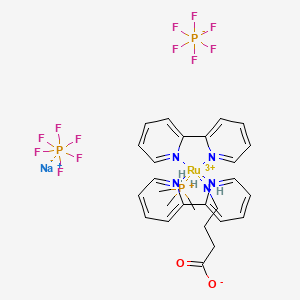
QAQ dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photoswitchable Nav, Cav and Kv channel blocker. Blocks channels in the trans conformation. Switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. Normally membrane impermeant, but enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1. Exhibits optically reversible local anesthesia in rats.
Wissenschaftliche Forschungsanwendungen
Photo-Control of Ion Channels in Nociceptors
QAQ dichloride, known as quaternary ammonium-azobenzene-quaternary ammonium (QAQ), plays a significant role in the photo-control of ion channels in pain-sensing neurons. It enables rapid optical control over pain signaling without genetic modification. Trans-QAQ blocks voltage-gated K+ and Na+ channels in the dark or green light, silencing action potentials. Upon photo-isomerization to cis with near UV light, QAQ blockade is rapidly relieved, restoring neuronal activity. This property has implications in understanding and improving pain management techniques (Mourot et al., 2018).
Rapid Optical Control of Nociception
This compound has been found effective in selectively controlling nociception (pain sensation). It acts as a photoisomerizable molecule that enables rapid and selective optical control of nociception. It works by infiltrating pain-sensing neurons and blocking voltage-gated ion channels in the trans form, but not the cis form. This allows for reversible optical silencing of nociceptive neuron firing, highlighting its potential as a light-sensitive analgesic (Mourot et al., 2012).
Controlled Release of Photoswitch Drugs
Research on this compound also extends to the development of controlled release systems for photoswitch drugs like QAQ and DENAQ. These compounds change conformation in response to light, altering current flow through ion channels in neurons. Encapsulation of QAQ into polymers like poly(lactic-co-glycolic) acid (PLGA) through an emulsion technique has been studied for delivering these compounds over extended periods. This approach is crucial for applications in treating degenerative blinding diseases (Groynom et al., 2015).
Light Control of Cell Excitability
This compound has been instrumental in the light control of cell excitability. It is engineered as a photochromic blocker for voltage-gated ion channels, providing a way to photosensitize native proteins using photochromic ligands (PCLs). This is particularly relevant for controlling excitability of sub-cellular domains in a single cell and can be used to map synaptic inputs (Fehrentz et al., 2010).
Mechanism of Action of QAQ
Understanding the mechanism of action of QAQ in controlling neuronal excitability is crucial for both scientific and clinical applications. QAQ blocks voltage-gated sodium, potassium, and calcium channels in its trans state, while photoisomerization to the cis configuration relieves the block. This ability to toggle between blocking and non-blocking states with light has important implications for neuroscience research and pain management (Herold, Mourot, & Kramer, 2012).
Eigenschaften
Molekularformel |
C28H44Cl2N6O2 |
|---|---|
Molekulargewicht |
567.59 |
Synonyme |
2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)



